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For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-06815345 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9

(PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. By

binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor

for lysosomal degradation. This reduction in LDLR density on the cell surface leads to

decreased clearance of LDL cholesterol from the bloodstream, resulting in elevated plasma

LDL-c levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic

strategy for lowering LDL-c.

These application notes provide detailed protocols for two key in vitro assays to measure the

efficacy of PF-06815345: a biochemical assay to quantify the inhibition of the PCSK9-LDLR

binding interaction and a cell-based assay to assess the functional consequence of this

inhibition on LDL uptake in a relevant cell line.

Data Presentation
The following table summarizes the in vitro efficacy of PF-06815345 and other representative

small molecule PCSK9 inhibitors.
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Compound Assay Type Description IC50 (µM) Reference

PF-06815345
PCSK9-LDLR

Binding Assay

Inhibition of

PCSK9 binding

to the LDLR

13.4

Compound 13
PCSK9-LDLR

PPI Assay

Inhibition of

PCSK9-LDLR

protein-protein

interaction

7.57 [1]

Compound 3f
PCSK9-LDLR

Binding Assay

Disruption of the

PCSK9-LDLR

interaction

0.537 [2]

Nilotinib
PCSK9-LDLR

Binding Assay

Inhibition of the

PCSK9-LDLR

interaction

9.8 [2]

Compound M12
In vitro PPI

inhibition test

Inhibition of

PCSK9/LDLR

protein-protein

interaction

0.91 [3]

Compound M27
In vitro PPI

inhibition test

Inhibition of

PCSK9/LDLR

protein-protein

interaction

0.76 [3]

Signaling Pathway and Experimental Workflow
PCSK9 Signaling Pathway
The following diagram illustrates the mechanism of action of PCSK9 and the therapeutic

intervention by inhibitors like PF-06815345.
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PCSK9 signaling pathway and inhibition.

Experimental Workflow: LDL Uptake Assay
This diagram outlines the key steps in the cell-based fluorescent LDL uptake assay.
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LDL Uptake Assay Workflow

1. Seed HepG2 cells
in 96-well plate

2. Incubate cells with
PF-06815345 or vehicle control

3. Add fluorescently-labeled LDL
(e.g., DiI-LDL) to cells

4. Incubate to allow for LDL uptake

5. Wash cells to remove
unbound fluorescent LDL

6. Measure intracellular fluorescence
(plate reader or microscopy)

7. Analyze data and
determine EC50

Click to download full resolution via product page

Workflow for the cell-based LDL uptake assay.
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Experimental Protocols
PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This protocol is designed to quantify the ability of PF-06815345 to inhibit the binding of PCSK9

to the LDL receptor in a direct binding format.

Materials:

Recombinant human LDLR-AB domain

Recombinant human PCSK9 (His-tagged)

PF-06815345

96-well high-binding ELISA plates

Biotinylated anti-His-tag antibody

Streptavidin-HRP

TMB substrate

Stop solution (e.g., 1 M H₂SO₄)

Wash buffer (PBS with 0.05% Tween-20)

Assay buffer (e.g., PBS)

Plate reader capable of measuring absorbance at 450 nm

Protocol:

Plate Coating:

Dilute the recombinant human LDLR-AB domain to a final concentration of 1-2 µg/mL in

PBS.
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Add 100 µL of the diluted LDLR-AB domain to each well of a 96-well high-binding ELISA

plate.

Incubate the plate overnight at 4°C.

The next day, wash the plate three times with 200 µL of wash buffer per well.

Block the plate by adding 200 µL of assay buffer containing 1% BSA to each well and

incubate for 1-2 hours at room temperature.

Wash the plate three times with wash buffer.

Compound Incubation:

Prepare a serial dilution of PF-06815345 in assay buffer. The final concentrations should

span a range appropriate to determine the IC50 (e.g., 0.01 µM to 100 µM).

In a separate plate or tubes, pre-incubate the diluted PF-06815345 with a constant

concentration of His-tagged PCSK9 (e.g., 1 µg/mL) for 30-60 minutes at room

temperature. Include a vehicle control (DMSO) without the inhibitor.

Binding Reaction:

Transfer 100 µL of the PF-06815345/PCSK9 mixture to the corresponding wells of the

LDLR-coated plate.

Incubate for 1-2 hours at room temperature with gentle shaking.

Detection:

Wash the plate three times with wash buffer.

Add 100 µL of diluted biotinylated anti-His-tag antibody to each well and incubate for 1

hour at room temperature.

Wash the plate three times with wash buffer.
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Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at

room temperature in the dark.

Wash the plate five times with wash buffer.

Add 100 µL of TMB substrate to each well and incubate until a blue color develops

(typically 15-30 minutes).

Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.

Data Analysis:

Read the absorbance at 450 nm using a microplate reader.

Subtract the background absorbance (wells with no PCSK9).

Plot the percentage of inhibition against the logarithm of the PF-06815345 concentration.

Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter

logistic equation).

Cell-Based Fluorescent LDL Uptake Assay
This assay measures the ability of PF-06815345 to restore LDL uptake in cells treated with

exogenous PCSK9. Human hepatoma cells (HepG2) are a commonly used and relevant cell

line for this assay.[4]

Materials:

HepG2 cells

Cell culture medium (e.g., MEM with 10% FBS)

96-well black, clear-bottom tissue culture plates

PF-06815345

Recombinant human PCSK9

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b608931?utm_src=pdf-body
https://www.benchchem.com/product/b608931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6942173/
https://www.benchchem.com/product/b608931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

Phosphate-buffered saline (PBS)

Fluorescence plate reader or fluorescence microscope

Protocol:

Cell Seeding:

Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a

confluent monolayer after 24-48 hours of incubation.

Compound and PCSK9 Treatment:

Prepare serial dilutions of PF-06815345 in serum-free cell culture medium.

Aspirate the growth medium from the cells and replace it with 100 µL of serum-free

medium containing the various concentrations of PF-06815345 or vehicle control.

Add a pre-determined concentration of recombinant human PCSK9 to all wells except for

the "no PCSK9" control. The concentration of PCSK9 should be sufficient to cause a

significant reduction in LDL uptake.

Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.

LDL Uptake:

Prepare a working solution of fluorescently labeled LDL in serum-free medium (e.g., 10

µg/mL).

Add 10 µL of the fluorescent LDL working solution to each well.

Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.

Measurement:

Aspirate the medium containing the fluorescent LDL.
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Wash the cells three times with 200 µL of PBS per well to remove any unbound

fluorescent LDL.

Add 100 µL of PBS to each well.

Measure the intracellular fluorescence using a fluorescence plate reader with appropriate

excitation and emission wavelengths for the chosen fluorescent dye (e.g., for DiI-LDL:

Ex/Em ~549/565 nm).

Alternatively, visualize and quantify LDL uptake using a fluorescence microscope.

Data Analysis:

Subtract the background fluorescence (wells with no cells).

Normalize the fluorescence signal to the control wells (no PCSK9 and no inhibitor) to

determine the percentage of LDL uptake.

Plot the percentage of LDL uptake against the logarithm of the PF-06815345
concentration.

Calculate the EC50 value, which is the concentration of PF-06815345 that restores LDL

uptake to 50% of the maximum possible in the presence of PCSK9.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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